molecular formula C11H16N2O2 B2768463 Tert-butyl 5-(methylamino)pyridine-2-carboxylate CAS No. 2248414-74-4

Tert-butyl 5-(methylamino)pyridine-2-carboxylate

Cat. No. B2768463
CAS RN: 2248414-74-4
M. Wt: 208.261
InChI Key: BGWFOWFOJLKSPB-UHFFFAOYSA-N
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Description

Tert-butyl 5-(methylamino)pyridine-2-carboxylate, also known as TMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TMAP is a pyridine-based ligand that is commonly used in coordination chemistry and catalysis.

Scientific Research Applications

Tert-butyl 5-(methylamino)pyridine-2-carboxylate has been extensively studied in the scientific research community due to its potential applications in various fields. In coordination chemistry, Tert-butyl 5-(methylamino)pyridine-2-carboxylate is commonly used as a ligand for the synthesis of metal complexes. Tert-butyl 5-(methylamino)pyridine-2-carboxylate has also been used as a catalyst in various organic reactions, including the Henry reaction, Michael addition, and aldol reaction. In addition, Tert-butyl 5-(methylamino)pyridine-2-carboxylate has been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(methylamino)pyridine-2-carboxylate is not fully understood, but it is believed that Tert-butyl 5-(methylamino)pyridine-2-carboxylate acts as a Lewis base, coordinating with metal ions to form stable complexes. In catalysis, Tert-butyl 5-(methylamino)pyridine-2-carboxylate is believed to activate substrates through the formation of hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Tert-butyl 5-(methylamino)pyridine-2-carboxylate. However, studies have shown that Tert-butyl 5-(methylamino)pyridine-2-carboxylate is relatively non-toxic and has low cytotoxicity. Tert-butyl 5-(methylamino)pyridine-2-carboxylate has also been shown to have low mutagenicity and genotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 5-(methylamino)pyridine-2-carboxylate is its versatility in coordination chemistry and catalysis. Tert-butyl 5-(methylamino)pyridine-2-carboxylate can form stable complexes with a wide range of metal ions, making it a useful ligand in the synthesis of metal complexes. In addition, Tert-butyl 5-(methylamino)pyridine-2-carboxylate has been shown to be an effective catalyst in various organic reactions.
One of the limitations of Tert-butyl 5-(methylamino)pyridine-2-carboxylate is its relatively high cost compared to other ligands and catalysts. In addition, the synthesis of Tert-butyl 5-(methylamino)pyridine-2-carboxylate can be challenging and requires specialized equipment and expertise.

Future Directions

For the study of Tert-butyl 5-(methylamino)pyridine-2-carboxylate include the development of new applications in medicinal chemistry and the development of new methods for synthesis.

Synthesis Methods

Tert-butyl 5-(methylamino)pyridine-2-carboxylate can be synthesized using various methods, including the reaction of 2-bromopyridine with tert-butyl N-methylcarbamate in the presence of a base, such as potassium carbonate. The reaction yields Tert-butyl 5-(methylamino)pyridine-2-carboxylate as a white solid, which can be purified through recrystallization. Other methods of synthesis include the reaction of 2-chloropyridine with tert-butyl N-methylcarbamate and the reaction of 2-pyridylcarbinol with tert-butyl N-methylcarbamate.

properties

IUPAC Name

tert-butyl 5-(methylamino)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-6-5-8(12-4)7-13-9/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWFOWFOJLKSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(methylamino)pyridine-2-carboxylate

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